2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid, also referred to as (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid, is a complex organic compound notable for its unique structural characteristics. This compound features a methoxypropoxy group attached to a phenyl ring, which is linked to a butanoic acid moiety. Such structural complexity allows for diverse chemical reactivity and potential applications in various scientific fields, particularly in medicinal chemistry and drug development.
This compound is classified under the category of propanoic acids, specifically as a substituted benzenesulfonic acid derivative. It has been identified as an important intermediate in the synthesis of pharmacologically active compounds, such as Aliskiren, a drug used in the treatment of hypertension. The synthesis and characterization of this compound have been documented in several scientific sources, highlighting its relevance in organic chemistry and pharmaceutical applications .
The synthesis of 2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require strong bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran .
In industrial settings, continuous flow reactors may be utilized for efficient mixing and heat transfer. Catalysts like palladium on carbon can facilitate specific steps in the synthesis process, ensuring higher yields and purity.
The molecular formula of 2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid is CHO. Its structure can be visualized as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid can undergo various chemical reactions:
The mechanism of action for 2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid primarily involves its interactions with biological targets. In medicinal chemistry, derivatives of this compound have shown potential anti-inflammatory and analgesic effects. The structural features allow it to act as a substrate for various enzymes, particularly esterases and oxidases, facilitating studies on enzyme kinetics and specificity .
Relevant data from spectroscopic analyses confirm these properties, providing insights into its behavior under various conditions .
The applications of 2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid span several fields:
The (R)-enantiomer of this compound (CAS 172900-71-9) serves as the penultimate precursor in Aliskiren synthesis pathways. Its stereochemical integrity is paramount, as evidenced by the strict enantioselectivity required during hydrogenation of the corresponding unsaturated intermediate, (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid (CAS 387868-07-7). This stereospecific transformation typically employs chiral catalysts such as Rh(I)-DuPhos complexes, achieving high enantiomeric excess (>95% ee) necessary for pharmacological efficacy [5] [7].
The synthetic sequence involves multiple precisely controlled steps:
Table 1: Key Intermediates in Aliskiren Synthesis
Compound | CAS Number | Role in Synthesis | Molecular Formula |
---|---|---|---|
(R)-2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid | 172900-71-9 | Direct precursor for peptide coupling | C₁₇H₂₆O₅ |
(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid | 387868-07-7 | Substrate for asymmetric hydrogenation | C₁₇H₂₄O₅ |
(S)-Enantiomer | 173433-57-3 | Pharmacologically inactive isomer | C₁₇H₂₆O₅ |
Industrial production leverages this intermediate's chemical versatility, enabling large-scale manufacturing through optimized routes documented in patents from Novartis, Speedel, and generic pharmaceutical companies. The convergent synthesis approach reduces production costs while maintaining stereochemical purity exceeding 99.5%—a critical quality attribute for regulatory compliance [2] [7] [8].
The molecular structure of this compound (C₁₇H₂₆O₅) integrates three critical pharmacophoric elements responsible for renin inhibition:
The methoxypropoxy side chain (CH₃OCH₂CH₂CH₂O-) provides essential binding orientation control through hydrogen bonding with Gly34 backbone amides. Molecular modeling studies confirm that replacing this moiety reduces inhibitory potency by >100-fold, highlighting its critical role. The methylbutanoic acid branch creates optimal steric bulk for occupying the S1 hydrophobic pocket while maintaining metabolic stability against hepatic oxidation [1] [5] [10].
Table 2: Structure-Activity Relationship of Key Substituents
Structural Element | Interaction Type | Binding Partners | Effect of Modification |
---|---|---|---|
(R)-Methylbutanoic acid branch | Hydrophobic van der Waals | S1 pocket residues (Leu114, Tyr83) | Isomerization to (S)-form eliminates activity |
4-Methoxy group | Hydrogen bonding | Thr77 side chain | Demethylation reduces potency 8-fold |
3-Methoxypropoxy chain | Water-mediated H-bond | Gly34 backbone | Shortening to ethoxy decreases Kᵢ 20-fold |
Carboxylic acid | Ionic interaction | Catalytic Asp32/Asp215 | Esterification abolishes inhibitory activity |
The compound's structural complexity necessitates specialized stereoselective synthesis, often employing chiral auxiliaries like (S)-4-benzyloxazolidinone (CAS 1332598-48-7) to control absolute configuration during carbon-carbon bond formation. X-ray crystallography confirms that the bioactive conformation positions the benzyl group orthogonal to the carboxylic acid functionality, creating a T-shaped geometry complementary to renin's extended substrate-binding cleft [9] [10].
The development pathway for this synthetic intermediate spans two decades of intensive pharmaceutical research, beginning with the discovery of renin's therapeutic relevance in the 1990s. Key milestones include:
The patent landscape reveals intense competition, with over 15 patent families claiming synthesis improvements:
Table 3: Historical Development Timeline
Year | Milestone | Assignee | Significance |
---|---|---|---|
2002 | WO 2002002500 A1 filed | Hoffmann-La Roche | First racemic synthesis claims |
2006 | WO 2006/097314 A1 published | Speedel | Enantioselective hydrogenation process |
2008 | Industrial synthesis published (Tetrahedron Letters) | Ratiopharm GmbH | Scalable route with 85% overall yield |
2013 | US8586583B2 granted | Novartis | Polymorph claims extending market exclusivity |
Manufacturing innovations have progressively reduced production costs by >70% since 2005 through:
The compound's synthetic accessibility enabled generic versions of Aliskiren to enter markets post-2020, significantly impacting hypertension treatment accessibility worldwide [2] [3] [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3